molecular formula C8H15BrO B13168615 [(3-Bromo-2-methylpropoxy)methyl]cyclopropane

[(3-Bromo-2-methylpropoxy)methyl]cyclopropane

Cat. No.: B13168615
M. Wt: 207.11 g/mol
InChI Key: KOPPVKRDWKQORW-UHFFFAOYSA-N
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Description

[(3-Bromo-2-methylpropoxy)methyl]cyclopropane is an organic compound with the molecular formula C8H15BrO It is a cyclopropane derivative, characterized by the presence of a bromine atom and a methylpropoxy group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-2-methylpropoxy)methyl]cyclopropane typically involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes cyclopropanation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-2-methylpropoxy)methyl]cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Alcohols

    Oxidation: Ketones or aldehydes

    Reduction: Hydrocarbons

Scientific Research Applications

[(3-Bromo-2-methylpropoxy)methyl]cyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Bromo-2-methylpropoxy)methyl]cyclopropane involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropane ring play crucial roles in its reactivity and biological activity. The compound can undergo nucleophilic substitution reactions, leading to the formation of biologically active intermediates that interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl methyl bromide
  • Cyclopropyl ethyl bromide
  • Cyclopropyl propyl bromide

Uniqueness

[(3-Bromo-2-methylpropoxy)methyl]cyclopropane is unique due to the presence of both a bromine atom and a methylpropoxy group attached to the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

(3-bromo-2-methylpropoxy)methylcyclopropane

InChI

InChI=1S/C8H15BrO/c1-7(4-9)5-10-6-8-2-3-8/h7-8H,2-6H2,1H3

InChI Key

KOPPVKRDWKQORW-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1CC1)CBr

Origin of Product

United States

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